2-Chloro-4-ethyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOWVESUHAQWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365945 | |
| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176976-44-6 | |
| Record name | 2-Chloro-4-ethylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176976-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 Chloro 4 Ethyl 1,3 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural analysis of 2-Chloro-4-ethyl-1,3-benzothiazole, offering unambiguous evidence of its covalent framework through the analysis of proton and carbon nuclei.
The ¹H NMR spectrum of this compound provides a precise count and electronic environment of all protons in the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions, confirming the presence of the ethyl group and the substituted benzene (B151609) ring.
The aromatic region is expected to display signals for the three protons on the benzothiazole (B30560) ring system. Due to the substitution pattern, these protons would appear as a set of coupled multiplets. The ethyl group at the C4 position influences the chemical shifts of the adjacent aromatic protons.
In the aliphatic region, the ethyl group's methylene (B1212753) (-CH₂) protons are anticipated to appear as a quartet, a result of spin-spin coupling with the three neighboring methyl (-CH₃) protons. Correspondingly, the methyl protons will manifest as a triplet, coupled to the two methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H5, H6, H7) | 7.20 - 7.90 | Multiplet | - |
| Methylene (-CH₂) | ~2.80 | Quartet | ~7.5 |
| Methyl (-CH₃) | ~1.30 | Triplet | ~7.5 |
Note: Predicted values are based on analysis of structurally similar compounds and standard chemical shift increments.
Complementing the proton data, the ¹³C NMR spectrum provides a definitive map of the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of nine different carbon environments.
The spectrum for the parent compound, 2-chlorobenzothiazole (B146242), shows characteristic signals for the benzothiazole core. rsc.org For the 4-ethyl substituted variant, additional signals corresponding to the ethyl group's methylene and methyl carbons are observed in the aliphatic region. The chemical shifts of the aromatic carbons (C4, C5, C6, C7, C3a, C7a) are influenced by the electronic effects of both the chloro and ethyl substituents. The C2 carbon, directly bonded to the electronegative chlorine and nitrogen atoms, is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 154 |
| C3a | 135 - 138 |
| C4 | 134 - 137 |
| C5 | 124 - 127 |
| C6 | 125 - 128 |
| C7 | 120 - 123 |
| C7a | 151 - 154 |
| Methylene (-CH₂) | ~23 |
| Methyl (-CH₃) | ~14 |
Note: Predicted values are based on data from 2-chlorobenzothiazole and known substituent effects. rsc.orgchemicalbook.com
To confirm the precise connectivity of atoms, a series of two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from the 1D spectra to build a complete molecular picture.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the methylene and methyl protons of the ethyl group, and between adjacent protons on the aromatic ring (e.g., H5-H6, H6-H7), confirming their neighboring positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com It would definitively link the aliphatic proton signals to their corresponding carbon signals and each aromatic proton to its specific carbon on the ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2- and 3-bond) C-H couplings, which is instrumental in piecing together the molecular puzzle. youtube.com Key correlations would include:
The methylene protons of the ethyl group showing correlation to C4, C5, and C3a.
The H5 proton showing correlations to C4, C7, and C3a.
The H7 proton showing correlations to C5 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. youtube.com A key NOE would be observed between the methylene protons of the ethyl group and the H5 proton on the aromatic ring, confirming the substituent's position at C4.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Identification
FT-IR spectroscopy probes the vibrational modes of the molecule, providing clear evidence for the presence of its key functional groups. The spectrum of this compound is characterized by a series of absorption bands that correspond to specific bond stretching and bending frequencies.
The presence of the benzothiazole core is confirmed by characteristic C=N and aromatic C=C stretching vibrations. The aliphatic ethyl group is identified by its C-H stretching and bending modes. The carbon-chlorine bond also gives rise to a distinct signal in the fingerprint region of the spectrum.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |
| C=N Stretch | 1600 - 1640 | Thiazole (B1198619) ring imine stretching. researchgate.net |
| Aromatic C=C Stretch | 1450 - 1580 | Ring stretching vibrations of the benzene portion. researchgate.net |
| Aliphatic C-H Bend | 1370 - 1470 | Bending (scissoring, rocking) of C-H bonds in the ethyl group. |
| C-Cl Stretch | 700 - 800 | Stretching of the carbon-chlorine bond at the C2 position. |
Note: Frequencies are based on typical values for these functional groups found in similar benzothiazole structures. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
The UV-Vis spectrum of this compound is dominated by the benzothiazole chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed. The parent benzothiazole compound exhibits multiple absorption maxima in the UV region. nist.gov
The presence of the chloro and ethyl substituents on the benzothiazole ring is expected to modulate these electronic transitions. The electron-donating ethyl group and the halogen atom typically induce a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to the unsubstituted parent compound.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Predicted λ_max Range (nm) | Chromophore |
| π → π | 220 - 260 | Benzothiazole conjugated system |
| π → π | 280 - 310 | Benzothiazole conjugated system |
| n → π* | > 310 | Heteroatoms (N, S) in the thiazole ring |
Note: Predicted absorption maxima are based on the spectrum of benzothiazole and expected substituent effects. nist.govrdd.edu.iq
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
Electron Spray Ionization Mass Spectrometry (ESI-MS)
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar, thermally labile, and large molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov This gentle ionization process minimizes fragmentation, often leaving the molecular ion as the most abundant species in the mass spectrum, which is highly advantageous for determining the molecular weight of the compound. nih.gov
For this compound, ESI-MS would be an ideal method to confirm its molecular weight. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C₉H₈ClNS + H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the molecular ion cluster, providing further confirmation of the presence of a chlorine atom in the structure. While specific ESI-MS data for this compound was not found, the technique is widely used for the characterization of various benzothiazole derivatives, demonstrating its applicability. nih.govresearchgate.netresearchgate.net For example, ESI-MS has been used to study the fragmentation of N-chlorobenzyl-substituted stilbazole halides, highlighting its utility in analyzing complex molecules containing a halogen. nih.govresearchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled analytical technique for providing the definitive, three-dimensional structure of a crystalline solid. This method involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is then measured. By analyzing the positions and intensities of the diffracted beams, a detailed model of the arrangement of atoms within the crystal can be constructed. This includes precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal.
For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide unequivocal proof of its molecular structure. It would confirm the connectivity of the atoms, the planarity of the benzothiazole ring system, and the conformation of the ethyl group. Furthermore, it would reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing.
Although specific crystallographic data for this compound are not available in the provided search results, the technique has been extensively used to characterize a wide array of benzothiazole derivatives. For instance, the crystal structure of ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] uobasrah.edu.iqnih.govbenzothiazole-3-carboxylate was determined by single-crystal X-ray diffraction, revealing detailed information about its molecular geometry and intermolecular interactions. researchgate.net Similarly, the structures of other complex heterocyclic systems containing benzothiazole moieties have been elucidated using this powerful technique. mdpi.comnih.govmdpi.comeurjchem.com
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents crystallographic data for a related benzothiazole derivative, ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] uobasrah.edu.iqnih.govbenzothiazole-3-carboxylate. researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇ClN₂O₂S |
| Formula Weight | 384.87 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9049 (8) |
| b (Å) | 8.9275 (10) |
| c (Å) | 12.3564 (11) |
| α (°) | 88.434 (8) |
| β (°) | 83.536 (7) |
| γ (°) | 66.201 (10) |
| Volume (ų) | 892.90 (15) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.431 |
This data is for a related benzothiazole derivative and is presented for illustrative purposes only.
Elemental Analysis (C, H, N, S, Cl) for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and in this case, chlorine) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the elemental composition of the synthesized compound.
For this compound, with a molecular formula of C₉H₈ClNS, the theoretical elemental composition would be calculated as follows:
Carbon (C): (9 * 12.011) / 197.69 * 100% = 54.69%
Hydrogen (H): (8 * 1.008) / 197.69 * 100% = 4.08%
Chlorine (Cl): (1 * 35.453) / 197.69 * 100% = 17.93%
Nitrogen (N): (1 * 14.007) / 197.69 * 100% = 7.08%
Sulfur (S): (1 * 32.06) / 197.69 * 100% = 16.22%
An experimental elemental analysis of a pure sample of this compound should yield values very close to these theoretical percentages, typically within a ±0.4% deviation. While specific elemental analysis data for the target compound was not found in the search results, this technique is routinely reported in the characterization of newly synthesized benzothiazole derivatives. For example, elemental analysis was used to confirm the composition of various chloro-benzothiazole Schiff base ester liquid crystals and other benzothiazole derivatives. uobasrah.edu.iqnih.gov
The following table shows an example of how elemental analysis data is typically presented, using a related benzothiazole derivative for illustration. uobasrah.edu.iq
| Element | Calculated (%) | Found (%) |
| C | 62.49 | 62.74 |
| H | 3.58 | 3.61 |
| N | 6.62 | 6.70 |
This data is for a related chloro-benzothiazole Schiff base ester and is presented for illustrative purposes only.
Electron Spin Resonance (ESR) Spectroscopy for Characterization of Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized analytical technique that is used to detect and characterize chemical species that have unpaired electrons. Such species are referred to as paramagnetic and include free radicals, transition metal ions, and other molecules with non-zero electron spin. The principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei.
For a diamagnetic molecule like this compound, which has all its electrons paired in its ground state, an ESR spectrum would not be expected. The compound would be "ESR silent." However, ESR spectroscopy could become a relevant analytical tool under specific circumstances where paramagnetic species derived from this compound are generated. This could occur, for example, through:
Electrochemical or chemical oxidation or reduction: Creating radical cations or radical anions of the benzothiazole derivative.
Photolysis: Irradiation with light could potentially lead to homolytic bond cleavage and the formation of radical species.
Complexation with a paramagnetic metal ion: If this compound were to act as a ligand in a complex with a transition metal having unpaired electrons, ESR could be used to study the electronic structure of the metal center and its interaction with the benzothiazole ligand.
While no ESR studies specifically involving this compound were identified in the search results, ESR has been used in the broader context of studying paramagnetic species in various chemical systems. The absence of an ESR signal for a purified sample of this compound would serve as evidence of its diamagnetic nature and the absence of radical impurities.
Theoretical and Computational Chemistry Approaches to 2 Chloro 4 Ethyl 1,3 Benzothiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful computational tool for predicting the properties of molecules. For a compound like 2-Chloro-4-ethyl-1,3-benzothiazole, DFT calculations would provide invaluable insights.
Geometry Optimization and Conformational Analysis of this compound
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer. Conformational analysis, particularly focusing on the rotation of the ethyl group, would be crucial to identify the global minimum on the potential energy surface. However, specific optimized geometrical parameters for this molecule are not reported in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Electron Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a molecule that is more easily excited and more reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. While studies on other benzothiazole (B30560) derivatives have explored these characteristics, the specific HOMO-LUMO energy and orbital distributions for this compound have not been published.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. This allows for the identification of electron-rich areas, which are susceptible to electrophilic attack, and electron-poor areas, which are prone to nucleophilic attack. An MEP map for this compound would be instrumental in predicting its intermolecular interactions and reactive behavior. Unfortunately, such a map is not available in the current body of scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugative and conjugative interactions. This analysis for this compound would offer deep insights into its electronic stability and the nature of its chemical bonds. Specific NBO analysis results for this compound are currently unavailable.
Vibrational Spectroscopy Prediction and Interpretation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the theoretical vibrational spectrum of this compound, each vibrational mode could be assigned to specific atomic motions, such as stretching, bending, and wagging of its functional groups. This would provide a powerful tool for the experimental identification and characterization of the compound. However, a predicted and interpreted vibrational spectrum for this specific molecule has not been published.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach allows for the calculation of absorption spectra, which is fundamental in understanding how a molecule interacts with light. For this compound, TD-DFT calculations can predict its UV-Vis absorption wavelengths, excitation energies, and oscillator strengths.
Studies on related benzothiazole derivatives have demonstrated that electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are responsible for the primary absorption bands. scirp.org For instance, calculations on various benzothiazole compounds have identified absorption bands in the range of 264.65 nm to 277.23 nm, which are attributed to n → π* and n → σ* transitions. scirp.org The specific electronic properties of this compound, influenced by its chloro and ethyl substituents, can be precisely modeled to understand its unique spectral characteristics. These substitutions can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) and alter the intensity of the absorption bands. nih.govcmu.ac.th
A hypothetical TD-DFT analysis of this compound might yield data similar to that observed for other substituted benzothiazoles, as illustrated in the table below. Such data is invaluable for designing applications in areas like fluorescent probes and photosensitizers. nih.gov
Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 275 | 4.51 | 0.12 |
| S0 → S2 | 260 | 4.77 | 0.08 |
| S0 → S3 | 245 | 5.06 | 0.25 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules over time, providing insights into their conformational changes and interactions with their environment. For this compound, MD simulations can be employed to study its behavior in various solvents or its interaction with biological macromolecules. biointerfaceresearch.com
In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex. nih.gov For example, a simulation could track the Root Mean Square Deviation (RMSD) of the ligand within a protein's binding site to determine if the binding is stable over time. biointerfaceresearch.com Studies on similar benzothiazole derivatives have used MD simulations to confirm the stability of complexes with target proteins like p56lck and acetylcholinesterase. biointerfaceresearch.comnih.gov The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the molecule or protein are more flexible. biointerfaceresearch.com These simulations are essential for understanding how this compound might behave in a biological system, guiding the design of more effective therapeutic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. eurekaselect.com For this compound, QSAR studies can be instrumental in predicting its potential therapeutic efficacy and in designing new derivatives with enhanced activity. researchgate.net
The process involves generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related benzothiazole compounds and then building a mathematical model that relates these descriptors to their measured biological activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, including variations of this compound. nih.gov
Ligand-based drug design, which often employs QSAR, is particularly useful when the three-dimensional structure of the biological target is unknown. eurekaselect.com By analyzing the structure-activity relationships of a set of active benzothiazole molecules, a pharmacophore model can be developed. This model represents the essential structural features required for biological activity and can guide the design of novel, potent ligands based on the this compound scaffold. tandfonline.com
Molecular Docking Studies for Ligand-Protein Binding Affinity and Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com This technique is widely used to understand the binding mode of potential drug candidates and to estimate their binding affinity. For this compound, docking studies can identify its potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. researchgate.net
The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy for different orientations. mdpi.com The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Docking studies on other benzothiazole derivatives have successfully identified their binding modes in various enzymes, including protein kinases and dihydrofolate reductase. biointerfaceresearch.commdpi.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | 2 (with Asp120, Gly122) |
| Hydrophobic Interactions | Trp85, Leu150, Phe175 |
A crucial outcome of molecular docking and MD simulations is the identification of key binding pockets on target proteins and the specific interaction motifs that govern ligand binding. nih.gov For this compound, these studies can pinpoint the precise amino acid residues that form the binding site and the nature of their interactions with the ligand. mdpi.comresearchgate.net
By analyzing the docked poses and the dynamic interactions, researchers can identify which parts of the this compound molecule are critical for binding. For instance, the chlorine atom might form halogen bonds, the ethyl group could fit into a hydrophobic pocket, and the benzothiazole core may engage in π-π stacking interactions. houstonmethodist.orgnih.gov This detailed understanding of binding pockets and interaction motifs is essential for the rational design of more potent and selective inhibitors. nih.govnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
For this compound, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra. By comparing these predicted spectra with experimental data, the structural assignment of the synthesized compound can be confirmed. diva-portal.org Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics. These computational tools are essential for the unambiguous characterization of novel compounds. researchgate.net
Thermodynamic and Kinetic Parameter Calculations for Reaction Mechanisms and Stability
Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of chemical reactions, offering insights into reaction mechanisms and the stability of molecules. rsc.org For this compound, these calculations can be used to explore its synthetic pathways and its degradation processes. researchgate.net
By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined. nih.gov This information helps in understanding the feasibility and rate of a reaction. For instance, the stability of the 2-chloro substituent on the benzothiazole ring can be assessed by calculating the energy required for its substitution or elimination reactions. These theoretical investigations can guide the optimization of reaction conditions and predict the shelf-life and potential degradation pathways of this compound.
Investigations into the Biological Activities and Mechanistic Insights of 2 Chloro 4 Ethyl 1,3 Benzothiazole
Anti-Cancer Research and Molecular Oncology of Chloro-Benzothiazole Derivatives
Benzothiazole (B30560), a bicyclic heterocyclic compound, serves as a foundational scaffold for numerous pharmacologically active agents. nih.govresearchgate.net The introduction of chlorine atoms and other substituents to the benzothiazole nucleus has been a key strategy in the development of derivatives with potent anti-cancer properties. nih.govtandfonline.com These compounds are effective against a variety of cancer cell lines, operating through diverse mechanisms that are the subject of ongoing investigation. nih.govnih.gov
In Vitro Cytotoxicity and Anti-Proliferative Assays against Various Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of chloro-substituted benzothiazole derivatives against a wide spectrum of human cancer cell lines. The presence of chlorine atoms often enhances the anti-cancer activity. nih.gov For instance, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to as low as 71.8 nM for non-small cell lung cancer (HOP-92). nih.govtandfonline.com
Another study highlighted a chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole derivative that exhibited significant cytotoxicity against four cancer cell lines, with IC50 values of 0.024 µM for HT-29 (colon), 0.29 µM for H460 (lung), 0.84 µM for A549 (lung), and 0.88 µM for MDA-MB-231 (breast). nih.gov Similarly, a substituted chlorophenyl oxothiazolidine based benzothiazole showed effective anticancer activity against the HeLa cell line, with an IC50 value of 9.76 µM. nih.govtandfonline.com
The cytotoxic effects of various chloro-benzothiazole derivatives are summarized in the table below.
| Derivative Class | Cancer Cell Line | Activity | Value | Reference |
| Dichlorophenyl-chlorobenzothiazole | Non-Small Cell Lung (HOP-92) | GI50 | 71.8 nM | nih.govtandfonline.com |
| Dichlorophenyl-chlorobenzothiazole | Colon (HT29) | GI50 | 1.60 µM | nih.gov |
| Chlorobenzyl indole semicarbazide benzothiazole | Colon (HT-29) | IC50 | 0.024 µM | nih.gov |
| Chlorobenzyl indole semicarbazide benzothiazole | Lung (H460) | IC50 | 0.29 µM | nih.gov |
| Chlorobenzyl indole semicarbazide benzothiazole | Breast (MDA-MB-231) | IC50 | 0.88 µM | nih.gov |
| Substituted chlorophenyl oxothiazolidine benzothiazole | Cervical (HeLa) | IC50 | 9.76 µM | nih.govtandfonline.com |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | IC50 | Time and concentration-dependent | nih.govbohrium.com |
| Benzothiazole with 4-chloro group | Colon (Caco-2) | IC50 | 26.9 µM | researchgate.net |
Elucidation of Anti-cancer Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)
The anti-cancer effects of chloro-benzothiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. researchgate.net
One novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer cells. nih.govbohrium.com Its mechanism involves the intrinsic mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and altered expression of Bcl-2 family proteins. nih.govresearchgate.net This process ultimately leads to the activation of caspases, such as cleaved caspase-3, which execute the apoptotic program. nih.gov In vivo studies in mouse models confirmed that this derivative could retard tumor growth and upregulate the expression of cleaved caspase-3 in tumor tissues. bohrium.comresearchgate.net
Other substituted benzothiazole derivatives have also been reported to induce the mitochondrial apoptotic pathway in cell lines like HepG2 (liver cancer). tandfonline.com The induction of apoptosis is a key mechanism, as its deregulation is a fundamental aspect of cancer pathogenesis. researchgate.net
In addition to apoptosis, cell cycle arrest is another mechanism employed by these compounds. For example, certain amino-benzothiazole derivatives have been found to cause cell cycle arrest in the G2-M and S phases. mdpi.com Another derivative was noted to cause a slight induction of S-phase arrest in colorectal cancer cells. nih.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating.
Specific Enzyme and Receptor Targeting by 2-Chloro-4-ethyl-1,3-benzothiazole
The anti-cancer activity of chloro-benzothiazole derivatives is also linked to their ability to selectively inhibit specific enzymes and receptors that are crucial for tumor growth and survival.
Carbonic anhydrases (CAs) are a family of metalloenzymes, and certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to cancer progression. nih.govnih.gov Benzothiazole derivatives, especially those bearing a sulfonamide group, have been extensively investigated as inhibitors of these CA isoforms. nih.govnih.gov
A series of 2-aminobenzothiazole-6-sulfonamide derivatives were shown to be highly potent inhibitors of the tumor-associated hCA IX and hCA XII, with inhibition constants (KIs) in the nanomolar range. nih.gov These compounds also inhibit the ubiquitous cytosolic isoform hCA II with KIs ranging from 3.5 to 45.4 nM. nih.gov The inhibition of tumor-associated CAs by benzothiazole derivatives is considered a promising strategy for developing anticancer agents effective against hypoxic tumors. nih.govnih.gov While some benzothiazole conjugates show weak, micromolar inhibition, the core scaffold is recognized for its crucial role in CA inhibition. nih.govtandfonline.com
Protein kinases are vital regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Chloro-substituted benzothiadiazines and benzothiazoles have been identified as potent inhibitors of key kinases involved in angiogenesis and tumor proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase. mdpi.comnih.gov
VEGFR-2 is a primary regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Chlorinated benzothiadiazines have been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVEC) by inhibiting the phosphorylation of VEGFR2. nih.gov Similarly, various 2-aminobenzothiazole (B30445) derivatives have been developed as dual inhibitors of VEGFR-2 and BRAF kinase. mdpi.com One such derivative, featuring a 3-chloro-4-trifluoromethyl phenyl moiety, exhibited potent inhibition of both BRAF (IC50 of 0.194 µM) and VEGFR-2 (IC50 of 0.071 µM). mdpi.com This dual inhibition is a significant therapeutic strategy, as BRAF and VEGFR-2 can have synergistic effects on tumor progression. mdpi.com
N-myristoyltransferase (NMT) is an enzyme that attaches a myristate group to various proteins involved in cellular signaling, including pathways related to oncogenesis. nih.gov Inhibition of NMT can disrupt these pathways, leading to a loss of viability in cancer cells and pathogenic organisms. The benzothiazole core has been identified as a promising scaffold for the development of NMT inhibitors. nih.govnih.gov
Studies have identified a family of molecules containing a benzothiazole scaffold with IC50 values under 50 µM for inhibiting Plasmodium falciparum NMT, while also demonstrating selectivity over the human NMT1 isoform. nih.govnih.gov This highlights the potential of benzothiazole-based compounds to be developed as targeted inhibitors of NMT for therapeutic purposes. nih.gov
Structure-Activity Relationship (SAR) Studies for Anti-cancer Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. In the context of benzothiazole derivatives, these studies have provided valuable insights into the structural features necessary for anti-cancer activity.
Research has shown that the substitution pattern on both the benzothiazole ring and associated phenyl groups significantly influences the anti-cancer potency and selectivity of these compounds. For instance, the presence of a chloro group on the benzothiazole ring has been identified as a key contributor to enhanced anti-cancer activity. nih.gov Specifically, dichlorophenyl-containing chlorobenzothiazole derivatives have demonstrated notable efficacy against various cancer cell lines. nih.gov One such derivative exhibited potent activity against non-small cell lung cancer. nih.gov
Furthermore, the introduction of different functional groups at various positions has been explored to modulate the anti-cancer effects. Studies on 2-aryl benzothiazole derivatives revealed that hydroxyl substitutions on the phenyl ring led to potent activity against breast cancer cell lines. nih.gov In contrast, the replacement of a hydroxyl group with a methoxy (B1213986) group resulted in decreased activity. nih.gov
The nature of the substituent at the C-2 position of the benzothiazole ring has also been shown to be critical. For example, a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety was found to remarkably enhance anti-tumor potential. nih.gov Conversely, N-acetylation of certain 2-(4-aminophenyl)benzothiazoles can lead to a significant decrease in anti-cancer activity in vitro. acs.org
SAR studies have also highlighted the importance of other heterocyclic moieties attached to the benzothiazole core. For example, the incorporation of a 4-thiazolidinone (B1220212) ring and specific substitutions on it have been shown to enhance anti-cancer potential. nih.gov Similarly, the linkage of piperazine (B1678402) moieties has resulted in derivatives with good cytotoxic activity against various cancer cell lines. nih.gov
Interactive Data Table: SAR for Anti-cancer Potency
| Compound Modification | Effect on Anti-cancer Activity | Cancer Cell Line(s) |
|---|---|---|
| Dichlorophenyl and chloro substitution on benzothiazole | Increased potency | Non-small cell lung cancer and others nih.gov |
| Hydroxyl substitution on 2-aryl group | Potent activity | Breast (MCF-7) nih.gov |
| Methoxy substitution on 2-aryl group | Decreased activity | Hela, COS-7 nih.gov |
| 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety | Enhanced potential | Hela, COS-7 nih.gov |
| N-acetylation of 2-(4-aminophenyl)benzothiazole | Decreased activity | In vitro studies acs.org |
| 4-thiazolidinone ring incorporation | Enhanced potential | Various cancer cell lines nih.gov |
Antimicrobial Research: Antibacterial and Antifungal Efficacy of this compound
Benzothiazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.
Evaluation of Broad-Spectrum Activity against Clinically Relevant Bacterial and Fungal Strains
Numerous studies have confirmed the antibacterial and antifungal efficacy of benzothiazole derivatives. The introduction of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia. nih.gov Similarly, the presence of a 6-chloro substituent in certain benzothiazole-based thiazolidinones has been found to be more beneficial for antibacterial activity than a 4-methoxy group. mdpi.com
The combination of substituents on both the benzothiazole ring and other aromatic moieties plays a crucial role in determining the antimicrobial spectrum. For instance, in a series of 6-CN substituted benzothiazole derivatives, a 2,6-di-fluoro substitution on an associated benzene (B151609) ring resulted in the most active compound. mdpi.com
Benzothiazole derivatives have also shown significant antifungal activity. For example, certain compounds exhibited potent activity against Candida albicans and Ganoderma lucidum, even more so than the standard drug fluconazole. mdpi.com
Interactive Data Table: Antimicrobial Activity Spectrum
| Compound/Derivative | Microorganism(s) | Observed Activity |
|---|---|---|
| 5-Chloro-benzothiazole derivative | Salmonella typhimurium, Klebsiella pneumonia | Increased antibacterial activity nih.gov |
| 6-Chloro-benzothiazole-based thiazolidinone | Various bacteria | Beneficial for antibacterial activity mdpi.com |
| 6-CN substituted benzothiazole with 2,6-di-fluoro substitution | Various bacteria | Most active in its series mdpi.com |
Mechanistic Investigations of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)
The antimicrobial effects of benzothiazole derivatives are attributed to various mechanisms of action. One of the key targets is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Certain benzothiazole hybrids have been shown to inhibit this enzyme, leading to bacterial cell death. nih.gov
Another important target is MurB, an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Docking studies have shown that benzothiazole derivatives can bind to the active site of E. coli MurB, inhibiting its function and thus disrupting cell wall synthesis. nih.gov
In fungi, a proposed mechanism of action is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis, which is an essential component of the fungal cell membrane. mdpi.com
Anti-Inflammatory and Analgesic Research Involving this compound
Benzothiazole derivatives have demonstrated promising anti-inflammatory and analgesic properties, suggesting their potential in managing pain and inflammation.
Modulation of Inflammatory Pathways and Pain Receptors
A key mechanism underlying the anti-inflammatory effects of some benzothiazole derivatives is the inhibition of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, these compounds increase the levels of EETs, which have therapeutic effects on pain and inflammation. nih.gov
A 2-chloro analog has been identified as a potent dual inhibitor of both sEH and fatty acid amide hydrolase (FAAH), another enzyme involved in pain signaling. nih.gov This dual inhibition has been shown to alleviate acute inflammatory pain in animal models. nih.gov
Anti-Diabetic Research and Metabolic Regulation via this compound
Research into the anti-diabetic potential of benzothiazole derivatives has revealed their ability to modulate glucose metabolism and related pathways.
Several studies have synthesized and evaluated novel benzothiazole derivatives for their hypoglycemic activity. researchgate.netresearchgate.net In animal models of diabetes, these compounds have shown a significant ability to lower blood glucose levels. researchgate.netresearchgate.net One proposed mechanism for this effect is the potentiation of insulin's action in the plasma. researchgate.net
Another target for the anti-diabetic action of benzothiazole derivatives is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, which can raise blood glucose levels. Docking studies have indicated that certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can interact with the catalytic amino acid residues of 11β-HSD1, suggesting a potential inhibitory mechanism. nih.gov
Furthermore, some 2-aminobenzothiazole derivatives have been shown to have a high affinity for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. mdpi.com Activation of PPARγ is a known mechanism of action for some existing anti-diabetic drugs.
Interactive Data Table: Anti-Diabetic Mechanisms
| Derivative Class | Proposed Mechanism of Action | Supporting Evidence |
|---|---|---|
| General benzothiazole derivatives | Potentiation of plasma insulin (B600854) effect | In vivo studies in diabetic rats researchgate.net |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Inhibition of 11β-HSD1 | Docking studies nih.gov |
Aldose Reductase Inhibition
No specific studies or data were found regarding the evaluation of this compound as an inhibitor of the aldose reductase enzyme. While the broader class of benzothiazole-containing compounds has been investigated for this activity, research on this particular substituted molecule has not been identified.
Anti-Convulsant Research and Neurological Activity of this compound
There is no available research in the scientific literature concerning the anti-convulsant properties or general neurological activity of this compound.
No studies were identified that investigate the interaction of this compound with any central nervous system targets, including nicotinic acetylcholine (B1216132) receptors.
Anti-Tubercular Research of this compound
Investigations into the anti-tubercular potential of this compound have not been reported in the available scientific literature. Although other chlorinated benzothiazole analogs have been synthesized and tested, data for the 4-ethyl substituted variant is absent.
There is no published data on the minimum inhibitory concentration (MIC) or efficacy of this compound against any strain of Mycobacterium tuberculosis.
| Mycobacterium tuberculosis Strain | Activity (MIC µg/mL) |
|---|---|
| H37Rv | No data available |
| MDR/XDR Strains | No data available |
No research has been conducted to determine if this compound targets or inhibits essential mycobacterial enzymes such as Glutamine Synthetase 1.
Antiviral Research on this compound
A review of the literature yielded no studies focused on the potential antiviral activities of this compound against any type of virus.
| Virus Target | Assay Type | Result (e.g., IC₅₀) |
|---|---|---|
| Not specified in literature | No data available | No data available |
Inhibition of Viral Replication (e.g., Hepatitis C Virus)
The direct antiviral activity of this compound against Hepatitis C Virus (HCV) is not prominently documented in existing research. However, studies on related compounds and alternative therapeutic strategies provide context for potential antiviral mechanisms. For instance, chloroquine (B1663885), an autophagy inhibitor, has been shown to suppress the replication of the HCV replicon. nih.gov This occurs because the virus appears to utilize the cellular process of autophagic proteolysis for its life cycle. nih.gov By disrupting this pathway, chloroquine demonstrates a dose-dependent inhibition of intracellular HCV replicon replication and acts synergistically with interferon-α. nih.gov This suggests that compounds capable of modulating cellular autophagy could represent a therapeutic avenue against chronic hepatitis C, a field where new agents are needed to overcome resistance and side effects of existing therapies. nih.gov
Antioxidant Research and Oxidative Stress Modulation by this compound
The benzothiazole nucleus is a common feature in molecules investigated for their antioxidant properties. These compounds are explored for their capacity to neutralize reactive oxygen species (ROS) and modulate oxidative stress, a key factor in numerous pathological conditions. Studies on various benzothiazole analogs have demonstrated significant antioxidant potential. For instance, certain synthetic derivatives have been shown to effectively suppress oxidative burst and ROS production in phagocytes. nih.gov Conversely, other research has indicated that some benzothiazole derivatives can induce oxidative damage, highlighting the structural nuances that dictate the pro-oxidant or antioxidant profile of a given molecule. nih.gov
In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)
The antioxidant capacity of chemical compounds is frequently evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. The DPPH assay is a popular and straightforward method that measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov
Table 1: Antioxidant Activity of Selected Benzoxazine Derivatives (for illustrative purposes)
| Compound ID | Substitution | DPPH IC50 (µg/mL) | Reference |
|---|---|---|---|
| 20t | 4-nitro | 4.74 ± 0.08 | frontiersin.org |
| 20b | 3-nitro | 6.89 ± 0.07 | frontiersin.org |
| Ascorbic Acid | Standard | 4.57 | frontiersin.org |
This table shows data for related heterocyclic compounds to illustrate typical results from DPPH assays.
Anthelmintic and Antiparasitic Research of this compound
The benzothiazole scaffold has been a cornerstone in the development of anthelmintic agents for decades. nih.gov These compounds exert their therapeutic effect by disrupting essential biochemical or physiological processes in parasites. nih.gov For example, the benzothiazole anthelmintic tioxidazole (B1197779) is known to impair the ability of tapeworms to absorb and metabolize glucose. nih.gov
Research has shown that the anthelmintic activity of benzothiazole derivatives is structurally analogous to that of benzimidazole (B57391) anthelmintics, suggesting a common mode of action. nih.gov The synthesis of novel benzothiazole derivatives continues to be an active area of research, with studies describing the preparation of various substituted benzothiazoles and testing their activity against parasites like Schistosoma mansoni and nematodes. nih.govnih.gov For instance, certain isothiocyanato-benzothiazoles have demonstrated significant nematocidal activity in animal models. nih.gov Although specific studies on this compound were not identified, the established antiparasitic profile of the core structure makes it a candidate for such investigations. researchgate.netresearchgate.net
Immunomodulatory Properties and Biological Response Modifiers
Certain synthetic derivatives of benzothiazole have been identified as potent immunomodulators. In one comprehensive study, various analogs were evaluated for their effects on immune system components. Several compounds demonstrated significant inhibitory activity on the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). nih.gov
Furthermore, these compounds were found to modulate the production of key cytokines. Some derivatives selectively inhibited Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, while others interfered with Interleukin-4 (IL-4), which is associated with the humoral immune response. nih.gov This differential activity suggests that specific benzothiazole structures could be designed to target different arms of the immune system, with potential applications in autoimmune diseases. nih.gov The research also highlighted the ability of some analogs to suppress the production of reactive oxygen species (ROS) in phagocytes, an important aspect of their immunomodulatory profile. nih.gov
Table 2: Immunomodulatory Activity of Selected Benzothiazole Analogs
| Compound ID | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | T-Cell Proliferation | 3.7 | nih.gov |
| Compound 4 | T-Cell Proliferation | 11.9 | nih.gov |
| Compound 8 | T-Cell Proliferation | <4.0 | nih.gov |
| Compound 12 | T-Cell Proliferation | 10.1 | nih.gov |
| Compound 4 | IL-2 Production | <4.0 | nih.gov |
| Compound 8 | IL-2 Production | 12.8 | nih.gov |
| Compound 5 | IL-4 Production | 40.3 | nih.gov |
| Compound 8 | IL-4 Production | <4.0 | nih.gov |
| Prednisolone | Standard | <1.5 | nih.gov |
DNA Binding and Cleavage Activity Studies
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Thiazole (B1198619) and benzothiazole derivatives have been investigated for their ability to bind to and cleave DNA. nih.gov DNA cleavage can occur through various mechanisms, including the generation of reactive oxygen species that damage the DNA backbone. nih.gov Gel electrophoresis is a common technique used to assess this activity, where the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms indicates strand breaks. nih.gov
Studies on novel thiazole-based hybrids have shown that their nuclease activity can be significantly enhanced upon photo-irradiation, suggesting a mechanism involving photo-induced free radicals. nih.gov Furthermore, the benzothiazole scaffold is a component of molecules that inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, by binding to the enzyme-DNA complex. nih.gov These findings indicate that the benzothiazole ring system can be incorporated into structures designed to interact with DNA, either directly or by inhibiting associated enzymes.
Multi-Targeting Strategies and Hybrid Molecule Design Incorporating this compound Scaffold
In modern drug discovery, designing hybrid molecules that act on multiple targets is a promising strategy, particularly in complex diseases like cancer. The benzothiazole scaffold is frequently used in such designs due to its favorable chemical properties and ability to serve as a versatile linker or pharmacophore. nih.gov
One notable example is the development of benzothiazole-thiadiazole hybrids designed as dual inhibitors of the protein kinases VEGFR-2 and BRAF, both of which are critical in tumor progression. nih.gov By combining structural features known to interact with each kinase, researchers have created compounds with potent, multi-targeted anticancer activity. nih.gov In another approach, a nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazole scaffold was used as a nicotinamide (B372718) mimic to create potent inhibitors of PARP enzymes, which are involved in DNA repair and other cellular processes. acs.org These examples underscore the utility of the benzothiazole core in constructing sophisticated molecules for multi-target therapies.
Agrochemical Applications and Environmental Research of Benzothiazole Derivatives, with Implications for 2 Chloro 4 Ethyl 1,3 Benzothiazole
Herbicidal Activities and Plant Growth Regulation
Benzothiazole (B30560) derivatives have been systematically investigated for their effects on plant life, demonstrating a spectrum of activity that ranges from herbicidal action to the regulation of plant growth. nih.govresearchgate.net Research into various substituted benzothiazoles provides a framework for understanding the potential phytotoxic or growth-promoting properties of compounds like 2-Chloro-4-ethyl-1,3-benzothiazole.
Studies have shown that the type and position of substituent groups on the benzothiazole ring are critical in determining the nature and potency of its biological effects. acs.org For instance, research on 3-phenyl-5-oxy-benzothiazole-2-ones revealed that the presence of electron-absorbing groups was beneficial for enhancing herbicidal activity against broadleaf weeds. acs.org Similarly, the herbicidal properties of 2,1,3-benzothiadiazolecarbonitriles have been demonstrated, with specific dicyano derivatives showing high pre- and post-emergence activity at low application rates. The introduction of methyl or chloro groups to the benzothiazole structure has been shown to influence herbicidal selectivity and effectiveness. acs.org
Beyond herbicidal effects, certain benzothiazole derivatives exhibit plant growth regulatory (PGR) activity. researchgate.netagriculturejournals.cz Tests on wheat coleoptile segments and other plant bioassays have identified derivatives that can either promote or inhibit growth, sometimes mimicking the activity of natural plant hormones like auxin. researchgate.netnih.gov For example, benzothiazole (BTH) itself, a structural analog of salicylic (B10762653) acid, can induce disease resistance and delay senescence in various fruits by modulating plant metabolic pathways. frontiersin.org
Table 1: Herbicidal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Target Weed/Plant | Observed Effect | Reference |
|---|---|---|---|
| 3-phenyl-5-oxy-benzothiazole-2-ones | Portulaca oleracea (Broadleaf weed) | Strong herbicidal activity, enhanced by electron-absorbing groups. | acs.org |
| 4,7-Dicyano-2,1,3-benzothiadiazole | Various weeds | Active pre- and post-emergence at low rates. | |
| 2-R substituted benzothiazoles | Triticum aestivum (Wheat) | Plant growth regulatory (PGR) activity, including auxin-like effects. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The mode of action for many herbicidal and plant-regulating benzothiazoles involves the disruption of critical metabolic pathways. While specific data on this compound's effect on fatty acid synthesis is not available, research on related compounds offers significant insights. The phenylpropanoid pathway, which is crucial for the synthesis of lignin, flavonoids, and other phenolic compounds vital for plant defense and structure, is a known target. frontiersin.org
Treatment with benzothiazole (BTH) has been shown to increase the activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). frontiersin.org This upregulation enhances the production of phenolic compounds, thereby boosting the plant's antioxidant capacity and resistance to pathogens. frontiersin.org Furthermore, BTH treatment can regulate reactive oxygen species (ROS) metabolism, influencing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) to delay senescence. frontiersin.org Given that the benzothiazole core is responsible for these interactions, it is plausible that this compound could interact with similar enzymatic pathways, with its specific substituents modulating the intensity and nature of the effect.
Insecticidal and Fungicidal Applications in Agriculture
The benzothiazole scaffold is a cornerstone in the development of compounds with potent insecticidal and fungicidal properties. nih.govresearchgate.netresearchgate.net This has led to its classification as an important structure in the discovery of new agrochemicals. nih.govresearchgate.net
A range of benzothiazole derivatives have demonstrated significant insecticidal activity against various agricultural pests. researchgate.netarkat-usa.org For example, novel derivatives containing a coumarin (B35378) moiety showed encouraging activity against Plutella xylostella (diamondback moth) and Aphis fabae (bean aphid). arkat-usa.org Recently, a previously unreported benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), was isolated from an endophytic fungus and found to possess remarkable insecticidal activity against the fall armyworm (Spodoptera frugiperda). acs.org The mechanism of action for HBT was linked to the disruption of DNA replication, protein synthesis, and hormone production in the insect. acs.org In silico studies have also proposed benzothiazole derivatives as potential inhibitors of trehalase, an essential enzyme for flight and stress adaptation in Anopheles mosquitoes, suggesting a viable target for new insecticides. nih.gov
In the realm of fungicides, benzothiazole derivatives have shown a broad spectrum of activity against phytopathogenic fungi. rsc.orgmdpi.com Derivatives have been designed as inhibitors of N-myristoyltransferase (NMT), a novel target for antifungal agents, and have shown efficacy against a wide range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata. rsc.orgresearchgate.net Studies comparing benzoxazole (B165842) and benzothiazole derivatives found that both scaffolds yield compounds with significant antifungal properties, with specific substitutions on the aromatic ring influencing potency against fungi like Fusarium solani and Botrytis cinerea. mdpi.com The fungicidal potential is also highlighted by the use of 2-thiocyanomethylthio-benzothiazole (TCMTB) in preventing fungal attacks. kuleuven.be
Table 2: Bioactivity of Selected Benzothiazole Derivatives in Agriculture
| Derivative Class | Target Organism | Type of Activity | Reference |
|---|---|---|---|
| Benzothiazole-coumarin hybrids | Plutella xylostella (Pest) | Insecticidal | arkat-usa.org |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol | Spodoptera frugiperda (Pest) | Insecticidal | acs.org |
| NMT Inhibitors | Cryptococcus neoformans (Fungus) | Fungicidal | rsc.orgresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Environmental Fate and Degradation Studies of Benzothiazole Contaminants
The widespread use of benzothiazoles has led to their emergence as environmental contaminants, necessitating research into their persistence, mobility, and degradation. acs.orgnih.govresearchgate.net These compounds can enter the environment through industrial effluents and agricultural runoff, and their fate is governed by processes such as biodegradation, photodegradation, and atmospheric oxidation. acs.orgoup.comtandfonline.com
Microbial activity is a primary driver for the breakdown of benzothiazoles in soil and water. kuleuven.be Aerobic mixed cultures have demonstrated the ability to utilize benzothiazoles as a source of carbon and nitrogen. d-nb.info Several bacterial strains, particularly from the genus Rhodococcus, have been identified as capable of degrading benzothiazole and its derivatives. oup.comnih.gov
The biodegradation pathway for the parent compound, benzothiazole (BT), often converges on the formation of 2-hydroxybenzothiazole (B105590) (OBT) as a key intermediate. nih.gov For instance, Rhodococcus erythropolis can degrade benzothiazole-2-sulfonate (BTSO3) to OBT, which is then further transformed. nih.gov Similarly, pure cultures of a Rhodococcus strain (PA) can grow on benzothiazole, degrading it via a meta-cleavage pathway. oup.com Studies with various Rhodococcus strains show that hydroxylation on the benzene (B151609) ring, typically at position 6, is a common initial step in the degradation of benzothiazole, 2-hydroxybenzothiazole, and 2-aminobenzothiazole (B30445). researchgate.net While some derivatives like 2-mercaptobenzothiazole (B37678) (MBT) are more resistant to degradation, they can be biotransformed. oup.comkuleuven.be The presence of chloro- and ethyl- substituents on this compound would likely influence its susceptibility to microbial attack, potentially altering the rate and byproducts of degradation compared to the parent compound.
In aquatic environments, benzothiazoles are subject to photodegradation by sunlight. d-nb.info Laboratory studies using UV irradiation have shown that benzothiazole derivatives can be broken down, with the process often monitored by techniques like HPLC and UV spectrometry. researchgate.nettandfonline.com
The photodegradation of several benzothiazoles, including 2-mercaptobenzothiazole (MBT), leads to the formation of more stable photoproducts, principally benzothiazole (BT) and 2-hydroxybenzothiazole (OHBT). d-nb.info In a photo-Fenton-like system, the degradation of benzothiazole under UV light was found to produce hydroxylated products and compounds resulting from the cleavage of the benzene ring. nih.gov Another study utilizing a UV-activated peracetic acid process confirmed that benzothiazole undergoes a continuous hydroxylation reaction during degradation. rsc.org These findings suggest that this compound, when exposed to sufficient UV radiation in an aqueous environment, would likely undergo photochemical transformation, potentially involving hydroxylation and dehalogenation reactions.
Due to their semi-volatile nature, benzothiazoles can be present in the gas phase, where their primary atmospheric removal process is oxidation by hydroxyl (OH) radicals. rsc.orgrsc.orgnih.govharvard.edu The kinetics and mechanisms of this reaction have been studied for benzothiazole (BTH) and some of its derivatives. nih.gov
Substitution on the benzothiazole ring alters this reactivity. The reaction of 2-methylbenzothiazole (B86508) with OH radicals is about 50% faster than that of BTH. nih.gov Critically, a study on the aqueous-phase oxidation of 2-chlorobenzothiazole (B146242) (CBT) by OH radicals found a near-diffusion-controlled rate constant of (7.6 ± 1.9) × 10⁹ M⁻¹ s⁻¹, indicating a very rapid degradation process in atmospheric water droplets (e.g., fog, clouds). copernicus.org This research also showed that the oxidation leads to the formation of nanoparticles and oligomers, contributing to secondary organic aerosol mass. copernicus.org Based on these data, the atmospheric fate of this compound would be dominated by rapid oxidation via OH radicals, both in the gas phase and in atmospheric water, leading to the formation of various oxygenated and potentially oligomeric products.
Table 3: Atmospheric Oxidation Data for Benzothiazole and Derivatives
| Compound | Reactant | Rate Constant | Atmospheric Lifetime (Gas Phase) | Key Products | Reference |
|---|---|---|---|---|---|
| Benzothiazole (BTH) | OH radical | 2.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ~5.5 days | Hydroxybenzothiazoles | rsc.org |
| 2-Methylbenzothiazole | OH radical | 3.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ~3.7 days | Aldehyde (2-CHO-BTH), Phenol-type products | nih.gov |
This table is interactive. Click on the headers to sort the data.
Implications for Environmental Remediation and Public Health Assessment of this compound
The widespread use of benzothiazole derivatives in various industrial and agricultural applications necessitates a thorough evaluation of their environmental fate and potential risks to human health. For this compound, a compound with a notable chemical structure, specific data on its environmental behavior and toxicological profile are limited. However, by examining research on related benzothiazoles and chlorinated aromatic compounds, significant implications for its environmental remediation and public health assessment can be drawn. The presence of a chlorine atom and an ethyl group on the benzothiazole ring is expected to influence its persistence, toxicity, and amenability to different remediation strategies.
Environmental Persistence and Degradation Pathways
The environmental persistence of this compound is a key factor in determining its potential for long-range transport and accumulation in various environmental compartments. The benzothiazole ring itself is relatively stable, and the addition of a chlorine atom can further increase its resistance to degradation. industrialmaintenanceproducts.net Halogenated organic compounds are often more persistent than their non-halogenated counterparts. nih.gov
Biodegradation: The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, although the rates and pathways can vary significantly. industrialmaintenanceproducts.net Microorganisms have been shown to degrade various chlorinated aromatics by using them as either an electron donor (leading to oxidation) or an electron acceptor (leading to reductive dehalogenation). industrialmaintenanceproducts.net For instance, higher chlorinated congeners of compounds like polychlorinated biphenyls (PCBs) are more susceptible to anaerobic biotransformation, while lower chlorinated ones are more readily degraded aerobically. industrialmaintenanceproducts.net Research on Rhodococcus isolates has demonstrated the biodegradation of several benzothiazoles, with degradation pathways often converging at 2-hydroxybenzothiazole (OBT). nih.gov However, the presence of a chlorine atom, as in this compound, may inhibit some microbial degradation pathways.
Abiotic Degradation: Photodegradation can be a significant removal mechanism for some benzothiazoles in aquatic environments. However, the efficiency of this process is dependent on factors like water chemistry and the presence of photosensitizers. Advanced oxidation processes (AOPs), such as those involving ozone or UV/chlorine, have shown effectiveness in degrading benzothiazoles and other persistent organic pollutants. utwente.nlresearchgate.net The UV/chlorine process, for example, generates highly reactive radicals that can break down complex organic molecules. researchgate.net
Environmental Remediation Strategies
Given the likely persistence of this compound, effective remediation strategies are crucial for contaminated sites. A variety of in-situ and ex-situ technologies can be considered, often in combination, to achieve cleanup goals.
In-Situ Remediation:
Bioremediation: Enhanced bioremediation techniques, which involve stimulating indigenous microbial populations by adding nutrients or electron donors, could be a viable option. clu-in.org For chlorinated compounds, a sequential anaerobic-aerobic treatment can be particularly effective. industrialmaintenanceproducts.net Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, may also be employed. clu-in.org
Chemical Oxidation: In-situ chemical oxidation (ISCO) using strong oxidants like permanganate, persulfate, or Fenton's reagent can degrade a wide range of organic contaminants. aclima.eusbohrium.com Advanced oxidation processes that generate highly reactive hydroxyl radicals are particularly effective for recalcitrant compounds. aclima.eusresearchgate.net
Chemical Reduction: Reductive dechlorination using materials like zero-valent iron (ZVI) has proven effective for treating chlorinated pollutants. bohrium.com Nanoscale ZVI particles offer a larger surface area and higher reactivity. bohrium.com
Ex-Situ Remediation:
Excavation and Disposal: The removal of contaminated soil and its disposal in secure landfills is a straightforward but often costly approach.
Soil Washing: This technique separates contaminants from the soil matrix using a liquid solution, after which the contaminants can be treated in a more concentrated form.
Thermal Desorption: Heating the excavated soil to volatilize contaminants, which are then captured and treated, is another effective ex-situ method.
The selection of the most appropriate remediation strategy will depend on site-specific conditions, including the concentration and distribution of the contaminant, soil and groundwater characteristics, and regulatory requirements.
Public Health Assessment
Toxicity Profile: Benzothiazole and its derivatives have been associated with a range of adverse health effects, including dermal sensitization, respiratory irritation, endocrine disruption, and potential carcinogenicity. nih.gov For example, epidemiological studies have linked exposure to 2-mercaptobenzothiazole with an increased risk of certain cancers in rubber factory workers. nih.gov The toxicity of chlorinated hydrocarbons is also well-documented, with some compounds classified as known or probable human carcinogens. nih.govnih.gov The presence of the chlorine atom in this compound may enhance its toxicity. Studies on other benzothiazoles have shown that they can induce genotoxicity and cytotoxicity. gdut.edu.cn For instance, 2-hydroxybenzothiazole (OTH) has been shown to induce DNA damage and apoptosis in mouse embryonic stem cells. gdut.edu.cn
Exposure Pathways: Human exposure to this compound could occur through various pathways, including:
Inhalation: Inhalation of contaminated air, particularly in occupational settings where the compound is produced or used, is a primary concern. Benzothiazoles have been detected in both indoor and outdoor air. gdut.edu.cn
Dermal Contact: Direct skin contact with the compound or with contaminated materials can lead to absorption.
Ingestion: Consumption of contaminated water or food is another potential route of exposure. Benzothiazoles have been found in various environmental matrices, including water, soil, and sediment, from which they can enter the food chain. gdut.edu.cn
A thorough risk assessment would involve quantifying the exposure through these different pathways and comparing the estimated intake with toxicological reference values. Given the potential for adverse health effects, minimizing human exposure to this compound and other related compounds is a public health priority.
Data Tables
Table 1: Physicochemical Properties and Toxicity of Selected Benzothiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Log Kow | Acute Toxicity (Oral, Rat LD50) |
| Benzothiazole | 95-16-9 | C₇H₅NS | 2.04 | 1340 mg/kg |
| 2-Mercaptobenzothiazole | 149-30-4 | C₇H₅NS₂ | 2.43 | 100 mg/kg |
| 2-Hydroxybenzothiazole | 934-34-9 | C₇H₅NOS | 1.6 | >2000 mg/kg |
| 2-Aminobenzothiazole | 136-95-8 | C₇H₆N₂S | 1.4 | 2500 mg/kg |
| 2-Chlorobenzothiazole | 615-20-3 | C₇H₄ClNS | 3.2 | Toxic if swallowed (classification) nih.gov |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context. Log Kow is a measure of a compound's hydrophobicity and potential for bioaccumulation.
Table 2: Overview of Remediation Technologies for Chlorinated Organic Compounds
| Technology | Description | Applicability |
| In-Situ Bioremediation | ||
| Enhanced Anaerobic Reductive Dechlorination | Stimulation of anaerobic bacteria to replace chlorine atoms with hydrogen. epa.gov | Effective for highly chlorinated compounds in groundwater. |
| Aerobic Cometabolism | Degradation of chlorinated compounds by microorganisms in the presence of a primary substrate. clu-in.org | Suitable for lower chlorinated compounds. |
| In-Situ Chemical Treatment | ||
| Chemical Oxidation (ISCO) | Injection of chemical oxidants (e.g., persulfate, permanganate) to destroy contaminants. aclima.eusbohrium.com | Broad applicability for various organic pollutants. |
| Chemical Reduction (ISCR) | Use of reducing agents like zero-valent iron to degrade chlorinated compounds. bohrium.comaugustmack.com | Specifically targets halogenated compounds. |
| Ex-Situ Treatment | ||
| Soil Vapor Extraction (SVE) | Removal of volatile contaminants from the unsaturated zone by applying a vacuum. | Effective for volatile and some semi-volatile compounds. |
| Thermal Desorption | Heating excavated soil to volatilize and then capture and treat contaminants. augustmack.com | Highly effective for a wide range of organic pollutants. |
Future Research Directions and Translational Perspectives for 2 Chloro 4 Ethyl 1,3 Benzothiazole
Development of Highly Selective and Potent Analogs through Rational Design and High-Throughput Screening
The development of novel analogs from a lead compound like 2-Chloro-4-ethyl-1,3-benzothiazole is a crucial step in drug and agrochemical discovery. The inherent versatility of the benzothiazole (B30560) ring allows for extensive modification to enhance potency and selectivity. nih.gov
Rational Design: Structure-activity relationship (SAR) studies are fundamental to rational drug design. By systematically altering the substituents on the benzothiazole core, researchers can identify key structural features responsible for biological activity. For instance, studies on other benzothiazole derivatives have shown that the position and nature of substituents, such as chloro or methoxy (B1213986) groups, can significantly influence their antibacterial or anticancer properties. nih.govnih.gov For this compound, modifications could involve altering the ethyl group at the 4-position or substituting the chloro group at the 2-position with other halogens or functional groups to explore the impact on biological targets.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. In the context of this compound, a library of analogs could be synthesized and screened for various activities, such as enzyme inhibition or receptor binding. This approach accelerates the discovery of potent and selective compounds.
Advanced Preclinical Studies for Promising Biological Activities of this compound
Once promising analogs are identified, they must undergo rigorous preclinical evaluation. Benzothiazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial activities. nih.govnih.govtandfonline.com
Preclinical studies for this compound and its analogs would involve a battery of in vitro and in vivo tests to assess their therapeutic potential. This includes evaluating their efficacy in relevant disease models, such as cancer cell lines or animal models of epilepsy. nih.govnih.gov For example, some benzothiazole derivatives have shown significant anticancer activity against various cancer cell lines. nih.gov
Exploration of Novel Therapeutic and Agrochemical Applications for the Compound
The broad biological activity of the benzothiazole scaffold suggests that this compound could have applications beyond a single therapeutic area. mdpi.comnih.gov
Therapeutic Applications: Research into benzothiazole derivatives has revealed their potential in treating a variety of diseases, including cancer, epilepsy, and infectious diseases. mdpi.comnih.gov For instance, certain benzothiazole compounds are being investigated as inhibitors of enzymes like FOXM1, which is implicated in cancer. nih.gov Future research could explore the potential of this compound in these and other therapeutic areas.
Agrochemical Applications: Benzothiazoles are also important in the agrochemical industry, with some derivatives used as herbicides and fungicides. nih.gov The structural features of this compound could be optimized for pest and disease control in crops. Research in this area would focus on its efficacy against various plant pathogens and pests, as well as its environmental impact.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov
These technologies can be applied to the study of this compound in several ways:
Predictive Modeling: AI algorithms can analyze existing data on benzothiazole derivatives to predict the biological activities and physicochemical properties of new, unsynthesized analogs. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Machine learning models can generate novel molecular structures with desired properties, potentially leading to the discovery of highly potent and selective benzothiazole-based compounds. nih.gov
Retrosynthesis Planning: AI can assist in planning the chemical synthesis of complex molecules, making the production of novel analogs more efficient. nih.gov
Sustainable Manufacturing and Eco-Friendly Production of this compound
As with any chemical compound, the development of sustainable and environmentally friendly manufacturing processes is crucial. Traditional chemical synthesis methods can sometimes involve harsh reagents and generate significant waste.
Future research in this area would focus on developing "green" chemistry approaches for the synthesis of this compound and its derivatives. This could involve the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste. For example, exploring alternative methods to the Sandmeyer reaction for introducing the chloro group could be a focus. google.com
Challenges and Opportunities in the Continued Research of this compound
The continued investigation of this compound presents both challenges and opportunities.
Challenges:
Target Identification: A key challenge is to identify the specific biological targets through which this compound and its analogs exert their effects.
Specificity and Off-Target Effects: Ensuring that any developed drug or agrochemical is highly specific for its intended target and has minimal off-target effects is a major hurdle in development.
Resistance: In both therapeutic and agrochemical applications, the development of resistance by pathogens or pests is a constant concern. nih.gov
Opportunities:
Broad Spectrum of Activity: The diverse biological activities associated with the benzothiazole scaffold provide a rich area for exploration and the potential for discovering novel applications. mdpi.comtandfonline.com
Chemical Tractability: The benzothiazole ring is readily amenable to chemical modification, offering many opportunities to fine-tune its properties. nih.govorientjchem.org
Unmet Needs: There are numerous diseases and agricultural challenges for which new and effective treatments are needed, and this compound represents a potential starting point for addressing these needs.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4-ethyl-1,3-benzothiazole, and how can reaction conditions be fine-tuned to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the benzothiazole core. For example, describes a reflux-based method using sodium metabisulfite as a catalyst, yielding 80.8% of a structurally similar benzothiazole derivative. Key parameters include:
- Temperature : Reflux conditions (e.g., 2–18 hours at 100–120°C) to ensure complete cyclization .
- Catalysts : Sodium metabisulfite or acetic acid to stabilize intermediates .
- Purification : Crystallization with ethanol/water mixtures to isolate high-purity products .
Optimization requires monitoring via TLC and adjusting stoichiometry of halogenating agents (e.g., POCl₃ for chloro-substitution).
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and dihedral angles (e.g., planar benzothiazole rings with deviations <0.005 Å, as in ) .
- NMR/FTIR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ in IR; ethyl group protons at δ 1.2–1.4 ppm in ¹H NMR) .
- Mass spectrometry : Confirm molecular weight (e.g., this compound has a theoretical MW of 197.68 g/mol).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) studies:
- Substituent variation : Replace the ethyl group with methyl/methoxy groups ( ) and compare bioactivity.
- Biological assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains or MTT assays on cancer cell lines).
- Data analysis : Correlate electronic effects (e.g., Hammett constants) of substituents with activity trends .
For example, highlights enhanced π-π stacking in chloro/methoxy-substituted analogs, which may improve target binding.
Q. What computational strategies can predict the reactivity and stability of this compound in catalytic environments?
- Methodological Answer : Employ density functional theory (DFT) and molecular dynamics (MD):
Q. How can contradictory data on the biological efficacy of this compound derivatives be resolved?
- Methodological Answer : Address discrepancies through:
- Standardized protocols : Ensure consistent cell lines, assay conditions, and controls across studies.
- Metabolic stability tests : Use liver microsomes to assess compound degradation rates ( warns of unverified bioactivity claims).
- Crystallographic validation : Confirm target engagement via SCXRD of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
